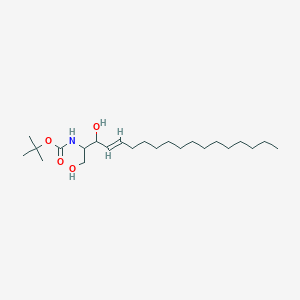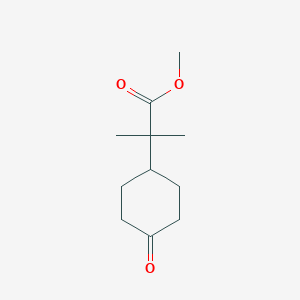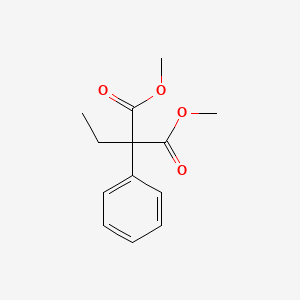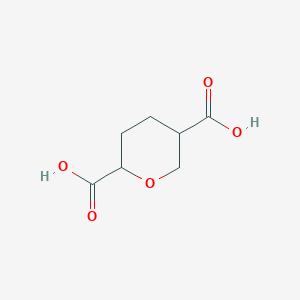
1-(3-Propoxypropyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propoxypropyl)azetidin-3-amine is a compound belonging to the azetidine class of chemicals. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Propoxypropyl)azetidin-3-amine can be achieved through various methods. One common approach involves the reaction of azetidine with 3-propoxypropylamine under controlled conditions. The reaction typically requires a catalyst and proceeds at moderate temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Propoxypropyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(3-Propoxypropyl)azetidin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Propoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness: 1-(3-Propoxypropyl)azetidin-3-amine stands out due to its specific propoxypropyl substitution, which imparts unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-(3-propoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-5-12-6-3-4-11-7-9(10)8-11/h9H,2-8,10H2,1H3 |
Clé InChI |
ZFXRLBYHDSMSDC-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCN1CC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)



![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)

![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)



![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
